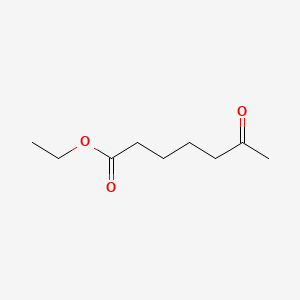

Ethyl 6-oxoheptanoate

CAS No.: 30956-41-3

Cat. No.: VC3822143

Molecular Formula: C9H16O3

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 30956-41-3 |

|---|---|

| Molecular Formula | C9H16O3 |

| Molecular Weight | 172.22 g/mol |

| IUPAC Name | ethyl 6-oxoheptanoate |

| Standard InChI | InChI=1S/C9H16O3/c1-3-12-9(11)7-5-4-6-8(2)10/h3-7H2,1-2H3 |

| Standard InChI Key | OUHHAOKXQRZRSY-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCCCC(=O)C |

| Canonical SMILES | CCOC(=O)CCCCC(=O)C |

Introduction

Chemical and Structural Properties

Ethyl 6-oxoheptanoate is a colorless to pale yellow liquid with a density of 0.969 g/cm³ and a boiling point of 241.4°C at 760 mmHg . Its structure comprises a seven-carbon chain featuring a ketone group at the sixth position and an ethyl ester moiety at the terminal carboxyl group. Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of Ethyl 6-Oxoheptanoate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₆O₃ | |

| Molecular Weight | 172.22 g/mol | |

| CAS Number | 30956-41-3 | |

| Density | 0.969 g/cm³ | |

| Boiling Point | 241.4°C at 760 mmHg | |

| Flash Point | 98.6°C | |

| Refractive Index | 1.426 |

The compound’s infrared (IR) spectrum typically shows strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (ketone C=O), while nuclear magnetic resonance (NMR) spectra reveal distinct signals for the ethyl group (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and the ketone-proximal methylene groups (δ 2.3–2.5 ppm, multiplet) .

Synthetic Routes

Retro-Claisen Cleavage

A high-yield method involves the retro-Claisen cleavage of 2-acetylcyclopentanone derivatives. Using catalytic bases such as potassium tert-butoxide, this reaction produces ethyl 6-oxoheptanoate in yields exceeding 90% . The mechanism proceeds via β-keto ester intermediacy, followed by decarboxylation and re-esterification (Figure 1).

Figure 1: Synthetic pathway via retro-Claisen cleavage .

Esterification of 6-Oxoheptanoic Acid

Direct esterification of 6-oxoheptanoic acid with ethanol in the presence of sulfuric acid under reflux conditions offers an alternative route. This method achieves ~85% yield but requires careful control of reaction time to prevent ketone oxidation .

Reactivity and Chemical Transformations

Oxidation and Reduction

The ketone group in ethyl 6-oxoheptanoate undergoes oxidation with KMnO₄ to yield 6-oxoheptanoic acid, while reduction with NaBH₄ produces ethyl 6-hydroxyheptanoate . These transformations are pivotal in synthesizing bioactive molecules, such as anti-inflammatory agents and flavor compounds.

Microbial Metabolism

In Rhodococcus erythropolis DCL14, ethyl 6-oxoheptanoate is metabolized via β-oxidation pathways. The enzyme 3-isopropenyl-6-oxoheptanoyl-CoA synthetase activates the compound to its CoA thioester, which subsequently undergoes dehydrogenation and thiolytic cleavage to yield acetyl-CoA and shorter-chain metabolites . This pathway highlights its role in microbial degradation of terpenes and aliphatic ketones.

Applications in Scientific Research

Pharmaceutical Intermediate

Ethyl 6-oxoheptanoate serves as a precursor in synthesizing multi-target inhibitors, including histone deacetylase (HDAC) and Janus kinase 2 (JAK2) inhibitors. Its keto-ester structure allows modular functionalization, enabling the development of anti-cancer agents .

Flavor and Fragrance Industry

The compound’s degradation products, such as 3-isopropenyl-6-oxoheptanoate, contribute to citrus and woody notes in perfumes. Industrial-scale production utilizes continuous flow reactors to optimize yield and purity .

Biochemical Studies

Studies on Rhodococcus spp. have leveraged ethyl 6-oxoheptanoate to elucidate microbial β-oxidation mechanisms, providing insights into bioremediation strategies for ketone-containing pollutants .

Comparison with Structural Analogues

Table 2: Comparison of Ethyl 6-Oxoheptanoate with Analogues

The ethyl ester group in ethyl 6-oxoheptanoate enhances lipid solubility compared to methyl analogues, making it more suitable for drug delivery systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume